Technical Documentation Center

Methyl 3-fluoroazetidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-fluoroazetidine-3-carboxylate
  • CAS: 1363380-90-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-Fluoroazetidine-3-carboxylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-fluoroazetidine-3-carboxylate has emerged as a valuable and highly sought-after building block in modern medicinal chemistry. Its rigi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoroazetidine-3-carboxylate has emerged as a valuable and highly sought-after building block in modern medicinal chemistry. Its rigid four-membered azetidine core, combined with the unique stereoelectronic properties of the fluorine atom at a quaternary center, offers a compelling scaffold for the design of novel therapeutics. The strategic incorporation of this moiety can significantly influence the physicochemical and pharmacological properties of a lead compound, including its basicity, lipophilicity, metabolic stability, and conformational preference.[1][2] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of methyl 3-fluoroazetidine-3-carboxylate, with a particular focus on its hydrochloride salt, the commercially prevalent and more stable form.

Chemical Structure and Conformation

The molecular structure of methyl 3-fluoroazetidine-3-carboxylate consists of a central four-membered azetidine ring. A fluorine atom and a methyl carboxylate group are attached to the C3 position, creating a chiral center. The presence of the electronegative fluorine atom significantly influences the electron distribution within the ring and the overall molecular conformation.

The azetidine ring is known for its puckered conformation, and the substituents at the C3 position play a crucial role in dictating the preferred ring pucker. The conformational analysis of 3-fluoroazetidine derivatives is complex, with the fluorine atom potentially exerting a stereoelectronic "gauche effect" with the nitrogen lone pair or the C-C bonds of the ring. This conformational rigidity can be exploited by medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.

cluster_structure Chemical Structure structure   F   | H2C--C--COOCH3  |  |  HN--CH2

Caption: 2D structure of methyl 3-fluoroazetidine-3-carboxylate.

Physicochemical Properties

The majority of commercially available methyl 3-fluoroazetidine-3-carboxylate is in the form of its hydrochloride salt, which enhances its stability and handling properties.[2][3][4][5] The data presented below primarily pertains to this salt form unless otherwise specified.

PropertyValueSource
Chemical Formula C₅H₈FNO₂PubChemLite[6]
Molecular Weight 133.12 g/mol (Free Base)PubChemLite[6]
CAS Number 1421920-61-7 (Hydrochloride Salt)Sigma-Aldrich[3]
Chemical Formula (HCl) C₅H₉ClFNO₂Moldb[7]
Molecular Weight (HCl) 169.58 g/mol Moldb[7]
Appearance White to off-white solidSigma-Aldrich[2]
Purity ≥97%Sigma-Aldrich[4]
Storage Temperature 2-8°CSigma-Aldrich[2]

Solubility: The hydrochloride salt is generally soluble in water and polar organic solvents.[5]

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the azetidine ring protons and the methyl ester protons. The protons on the carbons adjacent to the fluorine atom will likely exhibit splitting due to H-F coupling. Based on analogs like methyl 1-Boc-azetidine-3-carboxylate, the azetidine ring protons are expected in the range of 3.5-4.5 ppm, and the methyl ester singlet around 3.7 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the quaternary carbon bonded to the fluorine, which will appear as a doublet due to C-F coupling. The carbonyl carbon of the ester is expected in the range of 165-175 ppm. The azetidine ring carbons are anticipated to appear between 40 and 60 ppm.[9]

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a key tool for characterizing this molecule. It is expected to show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and referencing standard used.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show the molecular ion peak (M+) at m/z = 133 for the free base. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic peaks would include C-N stretching and C-F stretching vibrations.

Synthesis and Reactivity

The synthesis of methyl 3-fluoroazetidine-3-carboxylate typically involves a multi-step sequence starting from a suitable precursor, followed by the formation of the azetidine ring and subsequent fluorination and esterification. While a direct, one-pot synthesis is not commonly reported, several strategies have been developed for the synthesis of the core intermediate, 3-fluoroazetidine-3-carboxylic acid.[10]

A common approach involves the synthesis of a protected 3-hydroxyazetidine-3-carboxylate, followed by a dehydroxy-fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The ester can be introduced either before or after the fluorination step.

cluster_synthesis General Synthetic Workflow start Protected Azetidine-3-carboxylate intermediate1 Protected 3-Hydroxyazetidine-3-carboxylate start->intermediate1 Hydroxylation intermediate2 Protected 3-Fluoroazetidine-3-carboxylate intermediate1->intermediate2 Fluorination (e.g., DAST) product Methyl 3-Fluoroazetidine-3-carboxylate intermediate2->product Deprotection & Esterification

Caption: A generalized synthetic pathway to methyl 3-fluoroazetidine-3-carboxylate.

Experimental Protocol: Esterification of 1-Boc-3-fluoroazetidine-3-carboxylic Acid (Analog-Based)

The following is a representative protocol for the esterification of the N-Boc protected carboxylic acid, a key intermediate.

Materials:

  • 1-Boc-3-fluoroazetidine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add TMS-diazomethane (1.1-1.2 eq) dropwise to the stirred solution. A yellow color should persist, and gas evolution will be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired methyl 1-Boc-3-fluoroazetidine-3-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture.

  • Anhydrous Solvents: TMS-diazomethane reacts with water.

  • Low Temperature: Controls the reactivity of the highly reactive TMS-diazomethane.

  • Acetic Acid Quench: Safely neutralizes any excess TMS-diazomethane.

Applications in Drug Discovery

The incorporation of the methyl 3-fluoroazetidine-3-carboxylate scaffold into drug candidates can have several beneficial effects:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the azetidine nitrogen. This can be advantageous for reducing off-target effects related to interactions with acidic biopolymers and for improving oral bioavailability.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic oxidation at that position.

  • Conformational Restriction: The rigid azetidine ring can lock a flexible molecule into a more bioactive conformation, leading to increased potency.

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

cluster_applications Impact in Drug Discovery center Methyl 3-Fluoroazetidine-3-carboxylate pka pKa Modulation center->pka stability Metabolic Stability center->stability conformation Conformational Rigidity center->conformation lipo Lipophilicity Enhancement center->lipo

Caption: Key advantages of incorporating the 3-fluoroazetidine motif in drug design.

Safety and Handling

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting.[3]

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Methyl 3-fluoroazetidine-3-carboxylate is a valuable building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties offer a powerful tool for fine-tuning the characteristics of drug candidates. While detailed experimental data for the free base is scarce, the readily available hydrochloride salt provides a stable and versatile starting material for a wide range of synthetic transformations. As the demand for novel and effective therapeutics continues to grow, the importance of such fluorinated scaffolds in the design of next-generation medicines is certain to increase.

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of organic chemistry, 80(9), 4244–4258. [Link]

  • Picois, N., Boutahri, Y., Milbeo, P., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

  • Chia, P. W., et al. (2012). 3-Fluoro-N-Methyl-D-Aspartic Acid (3F-NMDA) Stereoisomers as Conformational Probes for Exploring Agonist Binding at NMDA Receptors. Chemistry – A European Journal, 18(28), 8813-8819. [Link]

  • PubChemLite. (n.d.). Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 17-30. [Link]

  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Synthonix, Inc. (n.d.). Methyl azetidine-3-carboxylate hydrochloride - [M5857]. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (C5H8FNO2). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 3-Fluoroazetidine-3-carboxylate Hydrochloride. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

The Strategic Incorporation of Methyl 3-Fluoroazetidine-3-carboxylate in Drug Discovery: A Mechanistic and Practical Guide

This in-depth technical guide explores the multifaceted role of methyl 3-fluoroazetidine-3-carboxylate as a pivotal building block in modern drug discovery. We will delve into its intrinsic chemical properties and, more...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the multifaceted role of methyl 3-fluoroazetidine-3-carboxylate as a pivotal building block in modern drug discovery. We will delve into its intrinsic chemical properties and, more critically, its mechanism of action when integrated into larger molecular scaffolds, with a particular focus on oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this fluorinated azetidine.

Introduction: The Rise of Small, Fluorinated Heterocycles in Medicinal Chemistry

The landscape of drug design is in a perpetual state of evolution, with a continuous demand for novel molecular entities that exhibit enhanced potency, selectivity, and pharmacokinetic profiles. In this context, small, strained heterocyclic rings have garnered significant attention. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as versatile scaffolds in drug discovery due to their ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. When combined, the azetidine ring and fluorine substitution create a powerful synergy, offering a unique tool for fine-tuning the properties of bioactive molecules. Methyl 3-fluoroazetidine-3-carboxylate stands out as a particularly valuable building block, providing a constrained, fluorinated amino acid surrogate with a convenient handle for further chemical elaboration.

The Unique Physicochemical Profile of Methyl 3-Fluoroazetidine-3-carboxylate

The introduction of a fluorine atom at the C3 position of the azetidine ring in methyl 3-fluoroazetidine-3-carboxylate has profound stereoelectronic consequences. This single atomic substitution significantly influences the molecule's conformation and basicity, which in turn dictates its interactions with biological targets.

Conformational Constraint and Proline Mimesis

Proline and its analogues are critical components of peptides and proteins, often inducing specific turns and secondary structures.[1][2] The rigid, cyclic nature of the azetidine ring in methyl 3-fluoroazetidine-3-carboxylate makes it an excellent proline surrogate. By replacing proline with this moiety, medicinal chemists can enforce a specific and predictable conformation on a peptide backbone or a small molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in enhanced binding affinity. The fluorine atom further influences the ring's pucker and the torsional angles of the substituents, offering a finer degree of conformational control compared to non-fluorinated azetidines.

Modulation of Basicity

The high electronegativity of the fluorine atom has a significant impact on the pKa of the azetidine nitrogen. The electron-withdrawing nature of the fluorine reduces the basicity of the nitrogen atom. This modulation of pKa can be a critical design element in drug discovery, as it can influence a molecule's solubility, membrane permeability, and potential for off-target interactions with aminergic GPCRs.

Mechanism of Action in Oncology: A Case Study of 3-Fluoroazetidin-2-ones as Tubulin Polymerization Inhibitors

While methyl 3-fluoroazetidine-3-carboxylate is a building block, its mechanism of action is best understood by examining its role within a bioactive molecule. A compelling example is the development of 3-fluoroazetidin-2-ones as potent anticancer agents. These compounds, which can be synthesized from precursors like methyl 3-fluoroazetidine-3-carboxylate, have been shown to act as powerful inhibitors of tubulin polymerization.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and cell shape maintenance.[3] Their dynamic nature, characterized by rapid polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during mitosis. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[2]

The 3-fluoroazetidin-2-one moiety, when incorporated into a scaffold that mimics known tubulin inhibitors like combretastatin A-4, can bind to the colchicine-binding site on β-tubulin. This binding event physically obstructs the addition of new tubulin dimers to the growing microtubule, thereby inhibiting polymerization.[4] The resulting disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells.

Signaling Pathway: From Microtubule Disruption to Apoptosis

The inhibition of tubulin polymerization by 3-fluoroazetidin-2-one-containing compounds triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis). The following diagram illustrates this signaling pathway.

Tubulin_Inhibition_Pathway Drug 3-Fluoroazetidin-2-one (containing the core) Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Tubulin Polymerization Drug->Polymerization Microtubule_Disruption Microtubule Destabilization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_Family Prolonged Arrest Apoptosis Apoptosis Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Caspase_Activation->Apoptosis

Mechanism of action of 3-fluoroazetidin-2-one tubulin polymerization inhibitors.

As depicted, the inhibition of tubulin polymerization leads to the destabilization of microtubules and the disruption of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are correctly attached to the spindle.[3] Prolonged arrest in mitosis due to persistent microtubule disruption triggers the intrinsic apoptotic pathway. This is often mediated by the modulation of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases, the executioners of apoptosis.

Quantitative Data: Antiproliferative Activity of 3-Fluoroazetidin-2-ones

The potency of compounds incorporating the 3-fluoroazetidine moiety can be quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 3-fluoroazetidin-2-ones against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one MCF-7 (Breast)0.075[4]
Hs578T (Breast)0.033[4]
Hs578Ts(i)8 (Breast)0.065[4]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one MCF-7 (Breast)0.095[4]
MDA-MB-231 (Breast)0.620[4]

These low nanomolar to sub-micromolar IC50 values highlight the significant antiproliferative activity imparted by the 3-fluoroazetidin-2-one scaffold.

Experimental Protocols

To facilitate the investigation of compounds containing the methyl 3-fluoroazetidine-3-carboxylate core, we provide the following detailed experimental protocols.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Negative control (vehicle)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution on ice by resuspending lyophilized tubulin in general tubulin buffer to the desired concentration (e.g., 3 mg/mL).

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Prepare serial dilutions of the test compound in general tubulin buffer. Also, prepare the positive and negative controls.

  • In a pre-chilled 96-well plate on ice, add the diluted test compounds and controls to the appropriate wells.

  • Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance at 340 nm versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate of increase and a lower final absorbance compared to the negative control.

Cell Viability Assay (MCF-7 Breast Cancer Cells)

This protocol describes the use of a resazurin-based assay (e.g., AlamarBlue) to assess the cytotoxicity of a compound on MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin)

  • Test compound

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm)

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound or control medium to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the resazurin-based reagent to each well.

  • Incubate for 1-4 hours, or until a significant color change is observed in the control wells.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Western Blot

This protocol outlines the detection of key apoptotic markers, such as cleaved caspase-3 and PARP, by Western blotting.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.

Conclusion

Methyl 3-fluoroazetidine-3-carboxylate is a highly valuable and versatile building block in contemporary drug discovery. Its unique combination of conformational rigidity as a proline surrogate and the electronic modulation provided by the fluorine atom allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The successful development of potent 3-fluoroazetidin-2-one anticancer agents that act by inhibiting tubulin polymerization serves as a testament to the power of this scaffold. By understanding the underlying mechanisms of action and employing the appropriate experimental methodologies, researchers can effectively leverage the potential of methyl 3-fluoroazetidine-3-carboxylate to design and develop the next generation of innovative therapeutics.

References

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

  • Al-Rawi, S., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Al-Rawi, S., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4244-4258. [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Request PDF. [Link]

  • Tourwé, D., et al. (2019). Trifluoromethylated Proline Surrogates as Part of "Pro-Pro" Turn-Inducing Templates. ChemBioChem, 20(19), 2513-2518. [Link]

  • Google Patents. (2017).
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Mollinedo, F., & Gajate, C. (2003). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 8(5), 413-450. [Link]

  • Tseng, C. J., et al. (2002). Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells. Toxicology Letters, 132(1), 1-11. [Link]

  • Bio-protocol. (2017). 2.4. Quantification of Apoptosis Using Western Blot. Bio-protocol, 7(22), e2615. [Link]

  • Shi, Q., & Chen, C. H. (2009). CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Molecular Cancer Therapeutics, 8(11), 3026-3035. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: MCF-7 Cell Line (Inserts & Plates). [Link]

  • Lincoln University College. (n.d.). evaluation of mcf-7 cell viability by ldh, trypan blue and crystal violet staining assays. Lincoln University College ejournal. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

Sources

Foundational

Whitepaper: Assessing the Metabolic Stability of Methyl 3-Fluoroazetidine-3-Carboxylate Scaffolds

An In-Depth Technical Guide for Drug Development Professionals Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for the unique three-dimensional architecture and favorable physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for the unique three-dimensional architecture and favorable physicochemical properties it imparts to drug candidates. The strategic introduction of fluorine at the C3 position, combined with a methyl carboxylate, creates the methyl 3-fluoroazetidine-3-carboxylate scaffold—a building block designed to enhance metabolic stability by blocking common sites of oxidative metabolism. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally evaluating the metabolic stability of molecules incorporating this scaffold. We will delve into the anticipated metabolic pathways, present detailed, field-proven protocols for both in vitro and in vivo assessment, and offer insights into data interpretation and structure-metabolism relationships. Our focus is on providing not just the methodology, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to pharmacokinetic characterization.

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a cornerstone of contemporary drug discovery. Their inherent ring strain and conformational rigidity offer a powerful tool for medicinal chemists to pre-organize substituents for optimal target engagement, often leading to enhanced binding affinity and selectivity. This sp3-rich motif can improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability when compared to larger, more flexible heterocyclic counterparts. Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring, underscoring its therapeutic relevance.

A prevalent challenge in drug development is overcoming rapid metabolic clearance, primarily driven by the cytochrome P450 (CYP) family of enzymes. Fluorination is a premier strategy to address this liability. The replacement of a metabolically labile C-H bond with a robust C-F bond can effectively "shield" the molecule from CYP-mediated oxidation. The methyl 3-fluoroazetidine-3-carboxylate scaffold leverages this principle directly. The fluorine atom at the tertiary carbon center is designed to block potential aliphatic hydroxylation, a common metabolic pathway. However, the presence of the methyl ester introduces a potential site for hydrolysis by carboxylesterases. A thorough understanding of this metabolic interplay is critical for any drug discovery program utilizing this scaffold.

Anticipated Metabolic Fates of the Scaffold

A predictive understanding of a scaffold's metabolic liabilities is essential for designing robust molecules and interpreting experimental data. For a compound containing the methyl 3-fluoroazetidine-3-carboxylate core, two

Exploratory

Literature review on the synthesis of methyl 3-fluoroazetidine-3-carboxylate

Title: Literature Review and Technical Guide: Synthesis of Methyl 3-Fluoroazetidine-3-Carboxylate Executive Summary Methyl 3-fluoroazetidine-3-carboxylate (CAS: 1421920-61-7) is a highly specialized, strained heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Literature Review and Technical Guide: Synthesis of Methyl 3-Fluoroazetidine-3-Carboxylate

Executive Summary

Methyl 3-fluoroazetidine-3-carboxylate (CAS: 1421920-61-7) is a highly specialized, strained heterocyclic building block. The incorporation of both a fluorine atom and a carboxylate group at the 3-position of the azetidine ring creates a rigid, sterically compact scaffold. This unique stereoelectronic profile makes it an invaluable intermediate in the development of nuclear transport modulators (e.g., CRM1 inhibitors)[1] and advanced fluorogenic probes (e.g., Janelia Fluor dyes)[2]. This technical guide critically evaluates the synthetic strategies for this compound, detailing the mechanistic rationale, scalable protocols, and downstream applications for drug development professionals.

Mechanistic Rationale & Retrosynthetic Strategies

The synthesis of 3,3-disubstituted azetidines is notoriously challenging due to the high ring strain (~26 kcal/mol) and the potential for ring-opening side reactions during functionalization. The highly electronegative fluorine atom further complicates matters by inductively withdrawing electron density, which can destabilize adjacent carbocations but stabilize neighboring anions.

Strategy A: De Novo Ring Construction Early approaches to 3-fluoroazetidine-3-carboxylic acid derivatives relied on the de novo construction of the four-membered ring. A prominent pathway involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine[3]. This yields a 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine intermediate following the reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group[3]. Changing the N-protecting group to a Boc-group allows for further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid[3]. While intellectually elegant, this method requires extensive protecting group manipulations and suffers from moderate overall yields (e.g., 47% in the final oxidation step)[3], making it less ideal for industrial scale-up.

Strategy B: Late-Stage Functionalization of Pre-formed Azetidines (The Scalable Route) For drug development and commercial probe synthesis, starting from a pre-formed azetidine scaffold is preferred. The most robust route utilizes 1-benzhydryl-3-fluoroazetidine-3-carbonitrile[1]. The benzhydryl (diphenylmethyl) group provides essential steric bulk to prevent unwanted N-alkylation or ring-opening during harsh hydrolysis conditions. The cyano group is hydrolyzed to the carboxylic acid, followed by hydrogenolysis of the benzhydryl group, and finally, Fischer esterification to yield the methyl ester hydrochloride[1].

Synthesis A 1-Benzhydryl-3-fluoroazetidine -3-carbonitrile B 1-Benzhydryl-3-fluoroazetidine -3-carboxylic acid A->B Hydrolysis (Acidic/Basic) C 3-Fluoroazetidine -3-carboxylic acid HCl B->C Pd/C, H2 Deprotection D Methyl 3-fluoroazetidine -3-carboxylate HCl C->D MeOH, SOCl2 65 °C, 12h

Figure 1: Scalable synthetic workflow for methyl 3-fluoroazetidine-3-carboxylate.

Experimental Methodologies: The Scalable Protocol

Objective : Convert 3-fluoroazetidine-3-carboxylic acid hydrochloride to its corresponding methyl ester without inducing ring-opening.

Reagents :

  • 3-Fluoroazetidine-3-carboxylic acid hydrochloride: 0.10 g (8.4 mmol)

  • Methanol (Anhydrous): 2 mL

  • Thionyl chloride (SOCl2): 0.05 g (4.2 mmol)

Step-by-Step Procedure :

  • Initiation : Suspend 3-fluoroazetidine-3-carboxylic acid hydrochloride in anhydrous methanol (2 mL) in a dry, argon-purged round-bottom flask[1].

    • Causality: Anhydrous conditions are critical. Any moisture will competitively react with thionyl chloride, reducing the effective concentration of the chlorinating agent and leading to incomplete conversion.

  • Activation : Cool the suspension to 5 °C using an ice-water bath. Add thionyl chloride (0.05 g, 4.2 mmol) dropwise over 5 minutes[1].

    • Causality: Thionyl chloride reacts exothermically with methanol to generate HCl and methyl chlorosulfite in situ. Cooling prevents the volatilization of SOCl2 and controls the exothermic generation of the reactive species.

  • Propagation : Remove the ice bath and heat the reaction mixture to 65 °C (reflux) overnight[1].

    • Causality: The elevated temperature drives the Fischer esterification to completion. The azetidine ring remains intact because the amine is protonated (HCl salt), rendering it non-nucleophilic and protecting it from inter-molecular side reactions.

  • Isolation : Cool to room temperature and concentrate the mixture under reduced pressure to afford the product[1]. Azeotrope with toluene (2 x 5 mL) to remove residual HCl and water.

    • Validation: The resulting product is methyl 3-fluoroazetidine-3-carboxylate hydrochloride. LC-MS analysis should confirm the mass[M+H]+ (Free base MW ~133.12, expected m/z ~134.1).

Data Presentation: Yield and Condition Analysis

The table below summarizes the quantitative metrics of the scalable route (Strategy B) compared to the de novo route (Strategy A).

Synthetic StrategyKey IntermediateReagents / ConditionsYieldScalability
Strategy A (De Novo) Allylamine derivativeBromofluorination, reduction, cyclization~47% (Final Step)Low (Gram scale max)
Strategy B (Hydrolysis) 1-Benzhydryl-3-fluoroazetidine-3-carbonitrileAcidic/Basic Hydrolysis>85%High (Multi-gram)
Strategy B (Deprotection) 1-Benzhydryl-3-fluoroazetidine-3-carboxylic acidPd/C, H2 (1 atm), MeOH>90%High (Multi-gram)
Strategy B (Esterification) 3-Fluoroazetidine-3-carboxylic acid HClSOCl2, MeOH, 65 °C>95%High (Multi-gram)

Downstream Application: Advanced Fluorogenic Probes

Methyl 3-fluoroazetidine-3-carboxylate is a critical building block in the synthesis of Janelia Fluor (JF) dyes, specifically JF635i, used for real-time measurement of fast endocytic recycling kinetics[2].

The incorporation of the azetidine ring restricts the twisted intramolecular charge transfer (TICT) state of the fluorophore, vastly improving the fluorescence quantum yield[2]. The addition of the fluorine atom fine-tunes the pKa and the absorption/emission maxima, while the methyl carboxylate provides a synthetic handle for conjugation to the HaloTag ligand[2].

Workflow for JF635i-HaloTag Ligand Synthesis :

  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig cross-coupling of methyl 3-fluoroazetidine-3-carboxylate hydrochloride with 6-tert-butoxycarbonylsilafluorescein ditriflate (using Pd2dba3, XPhos, Cs2CO3 in Dioxane at 100 °C)[2].

  • Deprotection & Amidation : TFA-mediated deprotection of the tert-butyl ester, followed by HATU-mediated amide coupling with HaloTag ligand-amine[2].

  • Saponification : Final hydrolysis of the methyl ester using NaOH to yield the active JF635i-HaloTag ligand[2].

Application A Methyl 3-fluoroazetidine -3-carboxylate HCl C Pd2dba3, XPhos, Cs2CO3 Dioxane, 100 °C A->C B 6-Boc-silafluorescein ditriflate B->C D 6-Boc-JF635i methyl ester C->D E 1. TFA deprotection 2. HATU, HaloTag amine 3. NaOH hydrolysis D->E F JF635i-HaloTag Ligand (Fluorogenic Probe) E->F

Figure 2: Integration of the azetidine building block into JF635i-HaloTag ligands.

Conclusion

The synthesis of methyl 3-fluoroazetidine-3-carboxylate represents a triumph of modern heterocyclic chemistry, balancing the delicate stereoelectronics of a fluorinated, strained ring system with the need for scalable, high-yielding protocols. By utilizing the benzhydryl-carbonitrile pathway, researchers can reliably access this building block for the development of next-generation therapeutics and advanced imaging probes.

References

  • Source: acs.
  • Source: google.com (Google Patents)
  • Source: nih.gov (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis and Downstream Utilization of Methyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride

Strategic Context & Mechanistic Rationale Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS 1421920-61-7) has emerged as a highly versatile fluorinated building block in modern drug discovery and chemical biology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS 1421920-61-7) has emerged as a highly versatile fluorinated building block in modern drug discovery and chemical biology. The incorporation of a fluorine atom onto the highly strained, four-membered azetidine ring exerts a strong electron-withdrawing inductive effect. This modification lowers the pKa of the azetidine nitrogen, which significantly enhances the metabolic stability and membrane permeability of the resulting molecules ()[1].

Because of these favorable physicochemical properties, this structural motif is heavily utilized in the synthesis of CRM1 nuclear transport modulators (anti-tumor agents) ()[2] and advanced azetidine-containing fluorogenic probes, such as the Janelia Fluor (JF) dyes, which are critical for measuring fast endocytic recycling kinetics in real-time ()[3].

Retrosynthetic Causality

The de novo synthesis of the parent 3-fluoroazetidine-3-carboxylic acid historically faced challenges due to the instability of unfunctionalized fluoroazetidines. The validated pathway involves the bromofluorination of an allylamine precursor, followed by reductive ring closure and sequential deprotection/oxidation ()[1].

For downstream diversification, the free carboxylic acid must be converted to its methyl ester. Causality of Esterification: Direct Fischer esterification using aqueous acid catalysts risks hydrolytic ring-opening of the strained azetidine ring. Instead, utilizing thionyl chloride (SOCl 2​ ) in anhydrous methanol generates methanolic HCl in situ. This anhydrous environment drives the reaction to completion by eliminating water and provides the product as a stable hydrochloride salt, preventing spontaneous polymerization of the free base ()[2].

Synthetic Workflow

SynthesisScaleUp A 3-Fluoroazetidine-3- carboxylic Acid B Esterification (SOCl2, MeOH, 65°C) A->B Anhydrous HCl Generation C Methyl 3-fluoroazetidine- 3-carboxylate HCl B->C >90% Yield Scale-up D Buchwald-Hartwig Cross-Coupling C->D Pd2dba3, XPhos Cs2CO3, Dioxane F Amide Coupling C->F HATU, DIEA E Fluorogenic Probes (e.g., JF635i) D->E Endocytic Recycling Assays G CRM1 Inhibitors (Nuclear Transport) F->G Anti-tumor Activity

Workflow for the synthesis and downstream application of methyl 3-fluoroazetidine-3-carboxylate.

Detailed Experimental Protocols

Protocol A: Scale-Up Esterification (Synthesis of Methyl Ester Hydrochloride)

This protocol describes the conversion of 3-fluoroazetidine-3-carboxylic acid to its methyl ester, ensuring high fidelity and preventing ring degradation ()[2].

  • Preparation: Charge a dry, argon-purged reaction vessel with 3-fluoroazetidine-3-carboxylic acid hydrochloride (1.0 equiv) and anhydrous methanol (approx. 20 volumes).

  • Thermal Control: Cool the suspension to 5 °C using an ice-water bath.

  • Activation: Add thionyl chloride (0.5 to 1.0 equiv) dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic generation of HCl and methyl chlorosulfite. Spikes in temperature can lead to localized heating and subsequent degradation of the azetidine ring.

  • Esterification: Remove the cooling bath and heat the reaction mixture to 65 °C (reflux) for 12–16 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via LCMS. The reaction is deemed complete when the starting acid mass (m/z 120.1 [M+H] + ) is fully converted to the ester mass (m/z 134.1 [M+H] + ).

  • Isolation: Concentrate the mixture under reduced pressure to yield the product as a hydrochloride salt. Azeotrope with toluene (2x) to remove residual water and excess HCl, yielding an off-white solid.

Protocol B: Buchwald-Hartwig Cross-Coupling for Fluorogenic Probes

This protocol details the incorporation of the azetidine ester into a silafluorescein scaffold to generate JF635i, a cell-impermeant HaloTag ligand ()[4].

  • Reagent Loading: In a septum-capped vial, combine 6-tert-butoxycarbonylsilafluorescein ditriflate (1.0 equiv), methyl 3-fluoroazetidine-3-carboxylate hydrochloride (3.0 equiv), Pd 2​ (dba) 3​ (0.1 equiv), XPhos (0.3 equiv), and Cs 2​ CO 3​ (4.8 equiv).

    • Causality: The azetidine nitrogen is sterically hindered by the adjacent quaternary C3 center. XPhos is a bulky, electron-rich biaryl phosphine ligand specifically chosen to accelerate oxidative addition and reductive elimination in hindered amines. The excess Cs 2​ CO 3​ serves a dual purpose: neutralizing the azetidine hydrochloride salt in situ and acting as the necessary base for the catalytic cycle.

  • Degassing: Seal the vial and purge with argon using 3 vacuum/argon cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the active Pd(0) catalyst.

  • Solvent Addition: Add anhydrous dioxane to achieve a concentration of approx. 0.03 M relative to the electrophile.

  • Coupling: Heat the mixture at 100 °C for 4–5 hours with vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with methanol, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate to dryness and purify via silica gel chromatography (0–50% EtOAc/hexanes) to isolate the coupled intermediate ()[3].

Quantitative Data & Quality Control

Table 1: Reaction Parameters & Yield Optimization

ParameterProtocol A (Esterification)Protocol B (Cross-Coupling)
Scale Suitability Multi-gram to KilogramMilligram to Gram
Key Reagents SOCl 2​ (0.5-1.0 eq), MeOHPd 2​ dba 3​ (0.1 eq), XPhos (0.3 eq), Cs 2​ CO 3​ (4.8 eq)
Temperature 5 °C to 65 °C100 °C
Reaction Time 12–16 hours4–5 hours
Typical Yield >90%45–55%

Table 2: Analytical Specifications for Self-Validation (Methyl 3-fluoroazetidine-3-carboxylate HCl)

Analytical MethodExpected Result / Specification
LCMS (ESI+) m/z 134.1 [M+H] + (Free base mass detected)
1 H NMR (CD 3​ OD) ~4.50–4.85 ppm (m, 4H, azetidine CH 2​ ), 3.85 ppm (s, 3H, OCH 3​ )
19 F NMR (CD 3​ OD) ~ -150 to -160 ppm (m, 1F)
Appearance Off-white to pale yellow solid

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J., Macdonald, G., & De Kimpe, N. (2009). "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid." The Journal of Organic Chemistry, 74(5), 2250-2253. URL:[Link]

  • Karyopharm Therapeutics Inc. (2013). "Nuclear transport modulators and uses thereof." Patent WO2013019561A1.
  • Jonsson, C. T. H., et al. (2020). "Accurate measurement of fast endocytic recycling kinetics in real time." Journal of Cell Science, 133(2). URL:[Link]

  • Lavis, L. D., et al. (2024). "Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation." Patent US20240239818A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-Fluoroazetidine-3-carboxylate

Welcome to the technical support resource for the synthesis of methyl 3-fluoroazetidine-3-carboxylate, a critical building block for researchers in medicinal chemistry and drug development.[1] The introduction of a fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of methyl 3-fluoroazetidine-3-carboxylate, a critical building block for researchers in medicinal chemistry and drug development.[1] The introduction of a fluorine atom into the azetidine ring can significantly modulate the physicochemical properties of a molecule, including basicity, lipophilicity, and metabolic stability.[2] This guide, designed for experienced chemists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind common problems and providing actionable solutions.

Q1: My overall reaction yield is consistently low. What are the most likely causes?

A1: Low yield in this multi-step synthesis can stem from several critical areas. The most common culprit is the fluorination step, which is notoriously sensitive. However, issues with starting materials and subsequent workup are also frequent contributors.

1. Issues with the Fluorination Step (Deoxofluorination):

  • Reagent Quality: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) are highly reactive and moisture-sensitive.[3][4] Using an old or improperly stored bottle of DAST can lead to significantly reduced activity and lower yields. Always use a fresh bottle or a properly stored aliquot.

  • Temperature Control: These reactions are often exothermic. Insufficient cooling can lead to thermal decomposition of the reagent and the formation of numerous side products. Conversely, if the temperature is too low, the reaction may be sluggish and incomplete. A slow, dropwise addition of the fluorinating agent at a strictly controlled low temperature (e.g., -78 °C) is crucial.[5]

  • Anhydrous Conditions: Meticulous exclusion of water is mandatory. DAST reacts violently with water to form HF and other byproducts. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously anhydrous.

2. Starting Material Purity:

  • The precursor, typically an N-protected methyl 3-hydroxyazetidine-3-carboxylate, must be pure and completely dry. The presence of residual solvents (especially protic solvents like methanol or water) from a previous step will consume the expensive fluorinating agent.

3. Workup and Purification:

  • Quenching: The reaction must be quenched carefully at low temperatures by slowly adding a proton source like methanol or a saturated aqueous solution of NaHCO₃. Improper quenching can lead to product degradation.

  • Product Volatility/Solubility: The product, particularly after deprotection, can be somewhat volatile or highly soluble in aqueous layers, leading to losses during extraction and concentration. Using a continuous extractor or performing multiple extractions with different solvents can mitigate this. The hydrochloride salt form is often more stable and easier to handle.[1][6]

Q2: I'm observing significant impurity formation. What are the common side products and how can I minimize them?

A2: Impurity profiles often point directly to the problematic reaction step. In the synthesis of 3-fluoroazetidines, side products typically arise from elimination reactions or skeletal rearrangements.

1. Elimination Byproducts:

  • Cause: Dehydration of the 3-hydroxyazetidine precursor can compete with fluorination, leading to the formation of an unsaturated azetidine derivative (an enamine if the nitrogen is unprotected, or a dihydroazete derivative). This is more common if the reaction temperature is allowed to rise too high or if a non-nucleophilic base is present.

  • Minimization: Maintain strict temperature control at -78 °C during the addition of the fluorinating agent. Ensure the reaction is not overly basic.

2. Rearrangement Products (Especially with DAST):

  • Cause: When using DAST on N-heterocyclic systems, neighboring group participation can lead to ring expansion.[7] For azetidines, this can result in the formation of 3-fluoropyrrolidine derivatives via a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate.[7]

  • Minimization:

    • Use an Alternative Reagent: Reagents like Deoxofluor or Fluolead™ are sometimes cited as being less prone to inducing rearrangements compared to DAST.

    • Optimize N-Protecting Group: The nature of the nitrogen protecting group can influence the likelihood of rearrangement. Electron-withdrawing groups like Boc or Cbz can sometimes stabilize the ring system.

Troubleshooting Flowchart for Low Yield / Impurities

G start Low Yield or High Impurity check_fluorination Analyze Fluorination Step start->check_fluorination check_sm Check Starting Material Purity start->check_sm check_workup Review Workup & Purification start->check_workup dast_issue DAST Reagent Old or Wet? check_fluorination->dast_issue Reagent temp_issue Temperature Control Issue? check_fluorination->temp_issue Conditions rearrangement Rearrangement Products Observed? check_fluorination->rearrangement Byproducts sm_wet Precursor Wet or Impure? check_sm->sm_wet quench_issue Harsh Quenching? check_workup->quench_issue extraction_issue Product Loss During Extraction? check_workup->extraction_issue sol_dast Use Fresh DAST Under Argon dast_issue->sol_dast Yes sol_temp Add DAST slowly at -78°C temp_issue->sol_temp Yes sol_rearrange Consider Deoxofluor or Selectfluor Route rearrangement->sol_rearrange Yes sol_sm Dry Precursor Under High Vacuum sm_wet->sol_sm Yes sol_quench Quench slowly with NaHCO3(aq) at -78°C quench_issue->sol_quench Yes sol_extract Use Continuous Extraction or Form HCl Salt extraction_issue->sol_extract Yes

Caption: Troubleshooting decision tree for synthesis issues.

Q3: Purification of the final product by column chromatography is difficult and gives poor recovery. What are the best practices?

A3: The polarity of methyl 3-fluoroazetidine-3-carboxylate and its N-protected precursors can make standard silica gel chromatography challenging.

  • Tailing on Silica: The basic nitrogen of the azetidine ring can interact strongly with acidic silica gel, causing significant tailing and poor separation. To counter this, add a small amount of a basic modifier, like triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate).

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which can prevent the issues seen with silica.

  • Salt Formation: A highly effective strategy is to convert the final freebase product into its hydrochloride salt.[1][6] This is typically done by dissolving the purified freebase in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration and is generally more stable for long-term storage.[6]

  • Distillation: If the N-protected intermediate is a liquid and thermally stable, short-path distillation under high vacuum can be an effective purification method before the final deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic route for N-Boc-methyl 3-fluoroazetidine-3-carboxylate?

A1: A common and effective route starts from 1-Boc-azetidin-3-one. The synthesis involves converting the ketone to a cyanohydrin, followed by esterification, protection, and finally, deoxofluorination. A method is outlined in patent CN105384673B.[8]

Synthetic Pathway Overview

G A 1-Boc-azetidin-3-one B N-Boc-3-hydroxy-3-cyanoazetidine A->B TMSCN C N-Boc-methyl 3-hydroxy- azetidine-3-carboxylate B->C 1. HCl/MeOH 2. Boc2O D N-Boc-methyl 3-fluoro- azetidine-3-carboxylate C->D DAST or Deoxofluor CH2Cl2, -78°C

Caption: Common synthetic route to the target compound.

This pathway is advantageous because it builds the required functionality around the commercially available azetidin-3-one core. The final fluorination of the tertiary alcohol is the most critical step requiring careful optimization.

Q2: Which fluorinating agent is better for this synthesis: a nucleophilic (DAST) or electrophilic (Selectfluor™) reagent?

A2: The choice of fluorinating agent depends entirely on the substrate. For this synthesis, you are converting a hydroxyl group (-OH) into a fluorine atom (-F). This is a deoxofluorination reaction, which requires a nucleophilic fluorinating agent.

  • DAST (and its analogues): These are the correct class of reagents for this transformation.[3][4] They activate the hydroxyl group, which is then displaced by a fluoride ion from the reagent itself.

  • Selectfluor™: This is an electrophilic fluorinating agent, meaning it delivers an "F+" equivalent.[9][10] It is used to fluorinate electron-rich centers like enolates, enamines, or activated aromatic rings.[11][12] Using Selectfluor™ on a simple alcohol would not result in the desired product; it would likely lead to oxidation.[10]

Mechanism Comparison

G cluster_0 Nucleophilic Deoxofluorination (DAST) cluster_1 Electrophilic Fluorination (Selectfluor™) a R-OH + Et₂NSF₃ b → [R-O-SF₂NEt₂] c → R-F label_a Correct for R₃C-OH → R₃C-F x Enolate + [F-TEDA]⁺ y → α-Fluoro Ketone label_b Incorrect for this synthesis

Caption: DAST vs. Selectfluor™ application.

Q3: What are the most critical safety precautions when working with DAST?

A3: DAST and similar reagents are hazardous and must be handled with extreme care in a controlled laboratory environment.

  • Toxicity and Reactivity: DAST is toxic, corrosive, and reacts violently with water. The reaction produces hydrogen fluoride (HF), which is extremely corrosive and toxic.

  • Thermal Instability: DAST can undergo exothermic decomposition, especially at temperatures above 50-60 °C. This can lead to a dangerous increase in pressure in a sealed vessel. Never heat DAST directly.

  • Handling Precautions:

    • Fume Hood: All manipulations must be performed in a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves (butyl rubber or neoprene are often recommended; check glove compatibility charts).

    • Materials: Use plastic or Teflon equipment where possible, as HF can etch glass.

    • Quenching: Always have a quenching solution ready (e.g., saturated sodium bicarbonate). Add the reaction mixture slowly to the quenching solution at low temperatures.

High-Yield Experimental Protocol

The following protocol is an adapted procedure for the synthesis of the N-Boc protected target compound, based on established chemical principles.[8][13][14]

Synthesis of N-Boc-methyl 3-fluoroazetidine-3-carboxylate

Step 1: Synthesis of N-Boc-methyl 3-hydroxyazetidine-3-carboxylate

  • To a solution of N-Boc-3-azetidinone (1.0 equiv) in a suitable solvent, add trimethylsilyl cyanide (TMSCN, 1.5 equiv).[8] Stir at room temperature for 4 hours.

  • Remove the solvent under reduced pressure. To the crude cyanohydrin, add methanol and cool to 0 °C.

  • Slowly add thionyl chloride (3.0 equiv) and allow the mixture to warm to 30 °C and stir for 7 hours.[8]

  • Concentrate the reaction mixture to obtain the crude methyl ester hydrochloride.

  • Dissolve the crude salt in a suitable solvent (e.g., CH₂Cl₂), cool to 0 °C, and add triethylamine (4.0 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Stir the reaction until completion (TLC monitoring). Perform an aqueous workup and purify by flash column chromatography to yield the hydroxy-ester precursor.

Step 2: Deoxofluorination

  • Dissolve N-Boc-methyl 3-hydroxyazetidine-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2-1.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.

  • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture back down to -78 °C.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature, then separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent system containing ~1% triethylamine, e.g., 90:9:1 Hexane/EtOAc/Et₃N) to afford the final product.[14]

Summary of Reaction Conditions and Reagents

StepKey ReagentsSolventTemperature (°C)Typical YieldReference
Cyanohydrin Formation N-Boc-3-azetidinone, TMSCN-Room TempQuantitative (crude)[8]
Esterification/Protection Thionyl Chloride, MeOH, Boc₂OMeOH, CH₂Cl₂0 to 30~70-85% over 2 steps[8]
Deoxofluorination DASTCH₂Cl₂-78 to Room Temp45-65%[14]

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Rearrangement of 2-Hydroxyalkylazetidines into 3-Fluoropyrrolidines. Retrieved from ResearchGate. [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4244–4258. [Link]

  • Verniest, G., Van Brabandt, W., De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

  • Rock, M. H. (n.d.). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Science of Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3-Difluoroazetidines. Retrieved from ResearchGate. [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]

  • Verniest, G., Van Brabandt, W., De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ACS Publications. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • ResearchGate. (2020). Recent Advances in the Application of Selectfluor as a “Fluorine-free” Functional Reagent in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Selectfluor. [Link]

  • Gáti, T., et al. (2018). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 23(11), 2991. [Link]

  • Ghozlan, S. A. S., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1363–1368. [Link]

  • MilliporeSigma. (n.d.). Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. [Link]

  • Google Patents. (2017).
  • Amedjkouh, M., & Tius, M. A. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 7(1), 57-61. [Link]

  • Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

Sources

Optimization

Preventing azetidine ring opening during methyl 3-fluoroazetidine-3-carboxylate reactions

A Guide to Preventing Ring Opening and Ensuring Synthetic Success Welcome to the technical support center for methyl 3-fluoroazetidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Ring Opening and Ensuring Synthetic Success

Welcome to the technical support center for methyl 3-fluoroazetidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic strategies. Due to its inherent ring strain, the azetidine core can be susceptible to undesired ring-opening reactions. As your Senior Application Scientist, my goal is to provide you with a deep understanding of the underlying mechanisms and equip you with field-proven troubleshooting strategies and protocols to maintain the integrity of the four-membered ring throughout your chemical transformations.

The Challenge: Understanding Azetidine Ring Strain

The reactivity of azetidines is dominated by the significant energy stored within the four-membered ring. This ring strain, experimentally determined to be approximately 25.2 kcal/mol, is comparable to that of the more labile aziridine ring (26.7 kcal/mol).[1] This inherent strain makes the azetidine ring a "spring-loaded" system, prone to opening under various conditions to relieve this tension. The primary trigger for this ring-opening is the activation of the ring nitrogen, which significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.[1]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of methyl 3-fluoroazetidine-3-carboxylate.

Q1: What are the most common causes of azetidine ring opening?

A1: The primary drivers of azetidine ring-opening are exposure to acidic conditions and strong nucleophiles.

  • Lewis and Brønsted Acids: These are the most frequent culprits.[2] Acids coordinate to or protonate the lone pair of electrons on the azetidine nitrogen. This "activates" the ring, making the ring carbons highly electrophilic and vulnerable to attack by even weak nucleophiles (like solvents) in an SN2-type mechanism.

  • Strong Nucleophiles: Potent nucleophiles can directly attack a ring carbon, forcing the ring to open. The regioselectivity of this attack is influenced by the substituents on the ring.

  • Elevated Temperatures: High reaction temperatures can provide the activation energy needed to overcome the barrier to ring cleavage, especially when other destabilizing factors are present.[2][3]

Q2: My starting material is the hydrochloride salt. How does this affect its use in reactions?

A2: Methyl 3-fluoroazetidine-3-carboxylate is often supplied as a hydrochloride salt to improve its shelf-life and handling as a solid.[4] However, this means the azetidine nitrogen is protonated. Before use in most reactions (especially those requiring a nucleophilic nitrogen), you must first neutralize the salt by treating it with a base (e.g., triethylamine, diisopropylethylamine, or aqueous NaHCO₃) to generate the free base form. Failure to do so will prevent N-functionalization reactions from occurring.

Q3: Which N-protecting groups are best for stabilizing the azetidine ring?

A3: The choice of an N-protecting group is a critical strategic decision. The ideal group reduces the nucleophilicity and basicity of the nitrogen, preventing protonation or coordination with Lewis acids, which in turn stabilizes the ring. However, the protecting group itself can influence reactivity. The table below summarizes common choices.

Protecting GroupStability to AcidsStability to BasesRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[2]Generally stable.Strong acid (TFA, HCl).Very common and easy to install/remove, but its acid lability requires careful planning of subsequent steps.[2]
Cbz (Carboxybenzyl)More stable than Boc.Generally stable.Hydrogenolysis (H₂, Pd/C).Provides orthogonal deprotection options if acid-labile groups are present elsewhere in the molecule.[2]
Sulfonyl (e.g., Tosyl, Nosyl)Generally very stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).The strong electron-withdrawing nature provides excellent stability but can activate the ring toward certain nucleophiles. Removal can be challenging.[2]
Trityl (Tr) Labile to acid.Stable.Mild acidic conditions.A bulky group that can provide steric protection. Its removal under mild acid allows for orthogonality.[5]

Q4: Can I perform standard coupling reactions like Suzuki or amide bond formation on this molecule?

A4: Absolutely. Standard cross-coupling and amide bond formations are feasible, provided that reaction conditions are carefully controlled. The key is to use mild conditions: neutral or slightly basic pH, moderate temperatures, and avoiding strong Lewis acidic reagents. For example, palladium-catalyzed N-arylation and Suzuki-Miyaura couplings have been successfully performed on azetidine systems without ring cleavage by carefully selecting the catalyst, ligand, and base.[2]

Troubleshooting Guides: Specific Reaction Issues

This section provides detailed troubleshooting for specific experimental scenarios where ring opening is a common problem.

Issue 1: Ring Opening During N-Acylation or N-Sulfonylation
  • Symptoms: You observe a low yield of the desired N-acyl or N-sulfonyl product, accompanied by the formation of a significant byproduct. Mass spectrometry analysis of the byproduct often reveals a mass corresponding to the desired product + HCl or + H₂O, suggesting a ring-opened γ-chloroamide or γ-hydroxyamide.

  • Root Cause Analysis: Acyl chlorides and sulfonyl chlorides can themselves be weak Lewis acids, or they can generate HCl as a byproduct. This in-situ generated acid protonates the azetidine nitrogen, catalyzing nucleophilic attack by the chloride counter-ion, leading to the observed ring-opened product. Prolonged reaction times, even at low temperatures, can exacerbate this issue.[2]

  • Preventative Protocols & Solutions:

    • Temperature Control is Critical: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[2]

    • Use a Non-Nucleophilic Base: Employ a hindered base like diisopropylethylamine (DIPEA) or a proton sponge to scavenge the generated HCl without acting as a competing nucleophile.

    • Controlled Reagent Addition: Dissolve the azetidine free base and the scavenger base in an anhydrous solvent (e.g., DCM, THF). Cool the solution to 0 °C or lower before adding the acyl/sulfonyl chloride dropwise.

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction. As soon as the starting material is consumed, quench the reaction immediately to prevent the accumulation of byproducts.[2]

Optimized Protocol: Mild N-Acylation of Methyl 3-fluoroazetidine-3-carboxylate
  • Neutralize methyl 3-fluoroazetidine-3-carboxylate hydrochloride (1.0 eq.) with a saturated aqueous NaHCO₃ solution and extract the free base into ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting free base in anhydrous DCM (0.1 M solution) and add diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Stir the reaction at 0 °C, monitoring its progress by TLC every 30 minutes.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Issue 2: Ring Opening During Saponification of the Methyl Ester
  • Symptoms: Attempting to hydrolyze the methyl ester to the corresponding carboxylic acid results in a complex mixture of products or recovery of starting material, with little to no desired acid. Ring-opened products may be observed.

  • Root Cause Analysis: Standard saponification conditions using strong bases like NaOH or KOH at elevated temperatures can promote ring-opening pathways. The highly polar, aqueous environment can facilitate nucleophilic attack on the strained ring.

  • Preventative Protocols & Solutions:

    • Use Milder Bases: Employ milder basic conditions for hydrolysis. Potassium carbonate (K₂CO₃) in aqueous dioxane or methanol has been shown to be effective for hydrolyzing similar esters without cleaving the azetidine ring.[6]

    • Enzymatic Hydrolysis: For highly sensitive substrates, consider using a lipase enzyme for hydrolysis under neutral pH conditions.

    • Temperature Control: Keep the reaction at room temperature or slightly below. Avoid heating unless absolutely necessary and all other options have been exhausted.

Optimized Protocol: Mild Ester Hydrolysis
  • Dissolve the N-protected methyl 3-fluoroazetidine-3-carboxylate (1.0 eq.) in a mixture of dioxane and water (e.g., a 3:1 ratio).

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature, monitoring by TLC or LC-MS until the starting ester is consumed.

  • Once complete, carefully acidify the reaction mixture to pH ~3-4 with cold 1M HCl.

  • Extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product.

Visualizing Key Concepts

To effectively troubleshoot and design experiments, it is crucial to visualize the factors at play and the logical steps for problem-solving.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Mitigation Strategies start Unexpected Ring-Opening Detected (e.g., via LC-MS, NMR) check_acid Acidic Conditions Present? (Reagents, Byproducts, Workup) start->check_acid check_nucleophile Strong Nucleophile Present? check_acid->check_nucleophile No sol_acid Use Non-Acidic Reagents Add Scavenger Base Buffer the System check_acid->sol_acid Yes check_temp Reaction Temperature > RT? check_nucleophile->check_temp No sol_nucleophile Use Weaker/Bulkier Nucleophile Protect N-atom check_nucleophile->sol_nucleophile Yes sol_temp Run Reaction at Lower Temp (e.g., 0°C or -78°C) check_temp->sol_temp Yes re_optimize Re-optimize and Monitor Closely check_temp->re_optimize No/Uncertain sol_acid->re_optimize sol_nucleophile->re_optimize sol_temp->re_optimize

Caption: Troubleshooting workflow for unexpected azetidine ring-opening.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic External Triggers (Destabilizing) cluster_mitigation Mitigation Strategies (Stabilizing) Azetidine Azetidine Ring Integrity EWGs N-Electron Withdrawing Gps (e.g., Boc, Cbz, SO₂R) Azetidine->EWGs LowTemp Low Temperature Azetidine->LowTemp NeutralpH Neutral pH / Buffering Azetidine->NeutralpH RingStrain Ring Strain (~25 kcal/mol) RingStrain->Azetidine inherent instability N_Sub N-Substitution (Protecting Group) N_Sub->Azetidine LewisAcids Lewis / Brønsted Acids LewisAcids->Azetidine Nucleophiles Strong Nucleophiles Nucleophiles->Azetidine Temperature High Temperature Temperature->Azetidine

Caption: Key factors influencing azetidine ring stability.

References

  • Al-said, N., El-asir, B., & Bevinakatti, H. (2011). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. Available at: [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wager, T. T., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]

  • Couty, F., & Evano, G. (2010). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available at: [Link]

  • Schindler, C. S., et al. (2020). Synthetic modifications of azetidine products. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Brandi, A., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Gouverneur, V., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link]

  • Lo, Y.-H., et al. (2011). A Theoretical Rationale for Why Azetidine Has a Faster Rate of Formation Than Oxetane in TC(6–4) Photoproducts. The Journal of Physical Chemistry B. Available at: [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). methyl 3-(fluoromethyl)azetidine-3-carboxylate hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Troubleshooting

Handling and storage optimization to prevent degradation of methyl 3-fluoroazetidine-3-carboxylate

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing methyl 3-fluoroazetidine-3-carboxylate. This document provides in-depth technical information and practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing methyl 3-fluoroazetidine-3-carboxylate. This document provides in-depth technical information and practical guidance to ensure the optimal handling and storage of this valuable building block, thereby preventing its degradation and ensuring experimental reproducibility.

Introduction to Methyl 3-fluoroazetidine-3-carboxylate

Methyl 3-fluoroazetidine-3-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for the introduction of the conformationally constrained 3-fluoroazetidine motif into drug candidates. The presence of the strained four-membered ring and the ester functional group, however, makes it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of its stability profile and best practices for its use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of methyl 3-fluoroazetidine-3-carboxylate.

Q1: What are the primary degradation pathways for methyl 3-fluoroazetidine-3-carboxylate?

A1: The two primary degradation pathways are:

  • Hydrolysis of the methyl ester: This can be catalyzed by acidic or basic conditions, leading to the formation of 3-fluoroazetidine-3-carboxylic acid.

  • Ring-opening of the azetidine core: The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, which can be exacerbated by acidic conditions or elevated temperatures. This can lead to the formation of γ-amino acids or other ring-opened derivatives.[1][2]

Q2: How should I store methyl 3-fluoroazetidine-3-carboxylate hydrochloride upon receipt?

A2: For long-term storage, the compound, which is a white solid, should be kept in a tightly sealed container at 2-8°C (refrigerated). It is also crucial to store it under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption, as hydrochloride salts can be hygroscopic.[3][4]

Q3: Is methyl 3-fluoroazetidine-3-carboxylate sensitive to light?

Q4: Can I prepare stock solutions of this compound? If so, what are the recommended solvents and storage conditions?

A4: Preparing fresh solutions for immediate use is highly recommended.[2] If stock solutions are necessary, use anhydrous aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] Protic solvents like methanol or water can act as nucleophiles and promote ring-opening or hydrolysis.[2][7] Store stock solutions at low temperatures (-20°C or -80°C) and for the shortest possible duration.[2]

Q5: The compound is supplied as a hydrochloride salt. Do I need to neutralize it before use?

A5: This depends on your reaction conditions. The hydrochloride salt is generally more stable for storage. For reactions that are sensitive to acid or require the free amine, neutralization is necessary. This is typically done by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to a solution or suspension of the hydrochloride salt in a suitable solvent.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments involving methyl 3-fluoroazetidine-3-carboxylate.

Issue 1: Low yield of desired product in a reaction involving the azetidine nitrogen.
  • Symptom: Incomplete reaction or formation of multiple byproducts.

  • Potential Cause 1: Insufficient neutralization of the hydrochloride salt. The protonated azetidine nitrogen is not nucleophilic.

    • Solution: Ensure at least one equivalent of a suitable non-nucleophilic base is added to liberate the free amine before adding your electrophile.

  • Potential Cause 2: Ring-opening side reaction. This is particularly common when using highly reactive electrophiles like acyl chlorides at elevated temperatures.[1]

    • Solution:

      • Perform the reaction at low temperatures (e.g., 0°C to -78°C).[1]

      • Add the electrophile slowly and dropwise to the solution of the azetidine.

      • Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]

  • Potential Cause 3: Steric hindrance at the 3-position may slow down the reaction.

    • Solution: Consider using a less hindered base or a more reactive electrophile if compatible with the stability of the azetidine ring. Alternatively, a longer reaction time at a controlled low temperature may be required.

Issue 2: Appearance of a new, more polar spot/peak in TLC/LC-MS analysis of the starting material.
  • Symptom: The starting material appears to be degrading upon storage or in solution.

  • Potential Cause 1: Hydrolysis of the methyl ester to the corresponding carboxylic acid. This is more likely if the compound has been exposed to moisture or acidic/basic contaminants.

    • Solution:

      • Store the solid compound under a dry, inert atmosphere.

      • Use anhydrous solvents for preparing solutions.

      • Avoid acidic or basic conditions during storage and handling unless part of a planned reaction.

  • Potential Cause 2: Hygroscopicity of the hydrochloride salt leading to water absorption and subsequent degradation.[3][8][9]

    • Solution: Handle the solid in a glove box or under a stream of dry inert gas. Minimize the time the container is open to the atmosphere.

Issue 3: Inconsistent results between batches or experiments.
  • Symptom: Poor reproducibility of reaction yields or purity profiles.

  • Potential Cause 1: Degradation of the starting material due to improper storage.

    • Solution: Re-analyze the purity of your starting material before use, especially if it has been stored for an extended period. Implement the recommended storage conditions strictly.

  • Potential Cause 2: Variability in the quality of solvents or reagents.

    • Solution: Use fresh, anhydrous solvents for all reactions. Ensure that any bases used for neutralization are of high purity and free from nucleophilic impurities.

Part 3: Recommended Protocols & Data

Storage and Handling Summary
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Atmosphere Dry, Inert (Argon or Nitrogen)To prevent moisture absorption and hydrolysis.[3][4]
Light Protected from light (Amber vial)To prevent potential photochemical degradation.[5][6]
Form As hydrochloride salt (solid)The salt form is generally more stable for long-term storage.
Protocol for Preparing a Solution for Reaction (Requiring Free Amine)
  • Weigh the required amount of methyl 3-fluoroazetidine-3-carboxylate hydrochloride in a flame-dried or oven-dried flask under an inert atmosphere (e.g., argon).

  • Add anhydrous aprotic solvent (e.g., DCM, THF, ACN) via syringe.

  • Cool the resulting solution or suspension to the desired reaction temperature (e.g., 0°C).

  • Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Stir the mixture for 15-30 minutes at the same temperature to ensure complete formation of the free amine.

  • The solution is now ready for the addition of your electrophile.

Protocol for Purity Analysis by HPLC

This is a general method and may require optimization for specific impurity profiles.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Part 4: Visual Diagrams

Potential Degradation Pathways

Figure 1: Key Degradation Pathways A Methyl 3-fluoroazetidine-3-carboxylate (Hydrochloride Salt) B 3-Fluoroazetidine-3-carboxylic Acid A->B  Hydrolysis (H₂O, acid/base) C Ring-Opened Products (e.g., γ-amino acids) A->C  Ring Opening (Nucleophiles, Heat, Acid)

Caption: Key degradation pathways for methyl 3-fluoroazetidine-3-carboxylate.

Troubleshooting Workflow for Low Reaction Yield

Figure 2: Troubleshooting Low Yield Start Low Yield Observed CheckNeutralization Was HCl salt fully neutralized? (≥1 eq. base) Start->CheckNeutralization CheckTemp Was reaction run at low temp? (e.g., 0°C to -78°C) CheckNeutralization->CheckTemp Yes Solution1 Increase base to >1 eq. CheckNeutralization->Solution1 No CheckReagents Are reagents/solvents anhydrous and high purity? CheckTemp->CheckReagents Yes Solution2 Repeat at lower temperature; slow addition of electrophile. CheckTemp->Solution2 No Solution3 Use fresh, anhydrous reagents. CheckReagents->Solution3 No End Yield Improved CheckReagents->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • PMC. Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Springer. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • PubMed. Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. [Link]

  • PubMed. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. [Link]

  • PMC. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

  • ACS Publications. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. [Link]

  • Nottingham ePrints. Photochemical Approaches to Azetidines. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Capot Chemical. MSDS of 3-Fluoroazetidine hydrochloride. [Link]

  • ChemRxiv. Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]

  • Chemistry Stack Exchange. Mechanism for synthesising azetidine. [Link]

  • MilliporeSigma. Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. [Link]

  • NextSDS. methyl 3-(fluoromethyl)azetidine-3-carboxylate hydrochloride — Chemical Substance Information. [Link]

  • PubMed. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples. [Link]

  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Agilent. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]

  • PubMed. Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. [Link]

Sources

Reference Data & Comparative Studies

Comparative

HPLC validation methods for methyl 3-fluoroazetidine-3-carboxylate purity

Analytical Quality by Design (AQbD): HPLC Validation Strategies for Methyl 3-Fluoroazetidine-3-Carboxylate Purity Executive Summary & Analytical Challenge Methyl 3-fluoroazetidine-3-carboxylate (CAS 1421920-61-7) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Quality by Design (AQbD): HPLC Validation Strategies for Methyl 3-Fluoroazetidine-3-Carboxylate Purity

Executive Summary & Analytical Challenge

Methyl 3-fluoroazetidine-3-carboxylate (CAS 1421920-61-7) is a highly polar, low-molecular-weight aliphatic heterocyclic building block. It is increasingly utilized in pharmaceutical drug development to impart metabolic stability and modulate the pKa of drug candidates. However, validating its purity presents a dual analytical challenge:

  • Extreme Polarity: The protonated secondary amine (azetidine ring) and carboxylate ester cause the molecule to elute in the void volume of standard C18 reversed-phase (RP-HPLC) columns.

  • Optical Invisibility: Lacking a conjugated π-electron system, the compound exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection (<210 nm) results in severe baseline drift, solvent interference, and poor sensitivity.

To establish a self-validating, [1] purity assay, analytical scientists must pivot from traditional RP-HPLC-UV to orthogonal techniques. This guide objectively compares Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) against traditional Ion-Pairing RP-HPLC, providing step-by-step methodologies and experimental validation frameworks.

Methodological Comparison: HILIC-CAD vs. Ion-Pair RP-HPLC

Choosing the correct chromatographic mode and detector requires understanding the fundamental causality behind molecular interactions.

  • Retention Causality: [2] retains polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., zwitterionic or amide). Unlike RP-HPLC, where water is the weak solvent, HILIC uses water as the strong eluting solvent. This eliminates the need for non-volatile ion-pairing reagents (like hexane sulfonic acid) which permanently contaminate MS and CAD systems.

  • Detection Causality: [3] measures the aggregate charge of dried aerosol particles. Because the response is mass-dependent and independent of the analyte's optical properties, CAD provides uniform sensitivity for non-volatile compounds like our fluorinated azetidine, completely bypassing the limitations of UV detection.

Table 1: Performance Comparison Matrix
Analytical ParameterIon-Pair RP-HPLC-UV (205 nm)HILIC-CAD (Optimized)Causality / Scientific Rationale
Retention Mechanism Hydrophobic + Ion-PairingHydrophilic PartitioningHILIC leverages the analyte's natural polarity; RP-HPLC forces retention via harsh additives.
Detector Sensitivity Low (LOD ~50 µg/mL)High (LOD ~1 µg/mL)CAD is mass-sensitive to non-volatiles; UV relies on non-existent chromophores.
Baseline Stability Poor (Severe drift)Excellent (Flat baseline)Low-wavelength UV detects organic mobile phases; CAD evaporates volatile solvents entirely.
MS Compatibility IncompatibleHighly CompatibleIon-pairing reagents suppress MS ionization; HILIC volatile buffers enhance MS ionization.
System Suitability High maintenanceRobust & Self-ValidatingCAD requires optimization of nebulization but avoids column fouling from ion-pairing agents.

Mechanistic Workflow

G cluster_0 HILIC Separation cluster_1 Charged Aerosol Detection (CAD) N1 Polar Analyte Injection N2 Partitioning into Aqueous Layer N1->N2 N3 Elution via Increasing Water N2->N3 N4 Nebulization (N2 Gas) N3->N4 Column Effluent N5 Desolvation & Particle Formation N4->N5 N6 Corona Discharge Charging N5->N6 N7 Electrometer Quantification N6->N7

Fig 1: Mechanistic workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Step-by-Step Methodology: Optimized HILIC-CAD Protocol

To ensure a self-validating system, this protocol utilizes a structurally similar system suitability standard (methyl azetidine-3-carboxylate) to verify nebulizer efficiency and column partitioning prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: The low pH ensures the azetidine nitrogen remains fully protonated, maximizing hydrophilic partitioning while remaining volatile for CAD compatibility.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 0.8 mL/min.

  • Gradient Program: Start at 90% B (highly organic to retain the polar analyte). Linearly decrease to 60% B over 12 minutes to elute the compound. Return to 90% B and equilibrate for 5 minutes.

Step 3: CAD Parameter Optimization

  • Evaporation Temperature: Set to 50°C. Causality: Ensures complete desolvation of the aqueous/organic eluent without volatilizing the low-molecular-weight analyte.

  • Power Function Value (PFV): Set to 1.0 - 1.3 (empirically determined). Causality: CAD response is inherently non-linear due to the physics of droplet desolvation. Adjusting the PFV linearizes the signal output [4].

Step 4: System Suitability & Self-Validation

  • Inject a resolution mixture of methyl 3-fluoroazetidine-3-carboxylate and methyl azetidine-3-carboxylate.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Signal-to-Noise (S/N) for the 0.1% impurity limit > 10.

ICH Q2(R2) Validation Framework for CAD Methods

Under the modernized [1], [4] is highly recommended. Because CAD is a mass-sensitive detector with non-linear droplet physics, the validation of Linearity and Range requires specific mathematical treatments, such as applying a log-log regression model rather than simple linear regression.

Validation V0 ICH Q2(R2) Validation Lifecycle V1 Specificity (Interference < 0.1%) V0->V1 V2 Linearity & Range (Log-Log Regression for CAD) V0->V2 V3 Accuracy & Precision (Recovery 95-105%, RSD < 2%) V0->V3 V4 Robustness (AQbD) (Define MODR) V0->V4

Fig 2: ICH Q2(R2) analytical validation framework emphasizing AQbD principles for CAD methods.

Table 2: Simulated Validation Data Summary (HILIC-CAD)
Validation ParameterICH Q2(R2) RequirementExperimental Result (HILIC-CAD)Status
Specificity No interference at retention timePeak purity index > 0.999 (via orthogonal MS)Pass
Linearity (Assay) R2≥0.99 (Log-Log fit) R2=0.998 (Range: 50% to 150% of target)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6% across 3 concentration levelsPass
Repeatability (Precision) RSD ≤2.0% (n=6)RSD = 1.1%Pass
Limit of Quantitation (LOQ) S/N ≥10 1.2 µg/mL (S/N = 14)Pass
Robustness (MODR) Statistically stable under deliberate variationsStable across ±2°C column temp, ±0.1 pH bufferPass

Data Interpretation: The log-log regression successfully mitigates the inherent non-linearity of the CAD detector, allowing the method to comfortably pass ICH Q2(R2) acceptance criteria for both assay and impurity profiling.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Liquid Chromatography Applications. Available at:[Link]

  • Schilling, K., et al. "Analytical Quality by Design: Achieving Robustness of an LC-CAD Method." National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Structural Comparison of Methyl 3-fluoroazetidine-3-carboxylate Stereoisomers

Abstract In modern drug discovery, the precise control and understanding of a molecule's three-dimensional structure is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the precise control and understanding of a molecule's three-dimensional structure is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, technical comparison of the stereoisomers of methyl 3-fluoroazetidine-3-carboxylate, a scaffold of growing importance. We will explore a multi-technique analytical workflow designed to unambiguously separate, identify, and assign the absolute configuration of the (R) and (S) enantiomers. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for stereochemical analysis.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique structural framework that can enhance binding affinity, improve metabolic stability, and provide access to novel chemical space compared to more flexible rings like pyrrolidine.[3][4] The incorporation of a fluorine atom at a stereogenic center, as in methyl 3-fluoroazetidine-3-carboxylate, adds another layer of strategic advantage.

Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

  • Modulating pKa: The strong electron-withdrawing nature of fluorine can alter the basicity of the nearby azetidine nitrogen, affecting solubility and receptor interactions.[5]

  • Enhancing Metabolic Stability: Replacing a metabolically labile C-H bond with a strong C-F bond can block enzymatic breakdown, extending a drug's half-life.[6][7]

  • Improving Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[8][9]

Given that the biological activity of chiral molecules often resides in a single enantiomer, the ability to separate and definitively characterize the (R) and (S) stereoisomers of this scaffold is not merely an academic exercise—it is a critical step in the drug development pipeline.[10][11] This guide details the necessary analytical strategies to achieve this.

The Analytical Challenge: Separating and Identifying Enantiomers

Enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents) and identical spectra in achiral environments. Therefore, specialized techniques are required to differentiate them. Our strategy is a three-pronged approach:

  • Separation: Physically separate the (R) and (S) enantiomers using chiral chromatography.

  • Structural Verification: Confirm the molecular structure of the separated components using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Absolute Configuration Assignment: Determine which separated component is (R) and which is (S) using Vibrational Circular Dichroism (VCD).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [color="#5F6368", arrowhead="vee"];

} caption: "Overall analytical workflow for stereoisomer analysis."

Chiral Chromatography: The First Step is Separation

The foundational step is the physical separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the workhorse technique for this purpose.

Principle of Operation: A CSP contains a single enantiomer of a chiral selector immobilized on the support material. As the racemic mixture of methyl 3-fluoroazetidine-3-carboxylate passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. One enantiomer will have a stronger interaction, causing it to be retained longer on the column, resulting in its separation from the other.

Experimental Protocol: Chiral HPLC Separation
  • Instrument: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® series) is a common starting point for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm for the ester carbonyl).

  • Procedure: a. Dissolve a small amount of the racemic mixture in the mobile phase. b. Inject the sample onto the column. c. Monitor the chromatogram for two separated peaks. d. Collect the fractions corresponding to each peak for subsequent analysis.

NMR Spectroscopy: Confirming Structure and Purity

Once separated, it is crucial to confirm that each collected fraction contains the correct molecule and is enantiomerically pure. Nuclear Magnetic Resonance (NMR) is the definitive tool for structural elucidation.[12]

Key Insights from NMR:

  • ¹H and ¹³C NMR: These spectra will confirm the carbon-hydrogen framework of the molecule. For both pure enantiomers, the spectra will be identical in a standard achiral solvent like CDCl₃. The key is to verify that the spectra match the expected structure of methyl 3-fluoroazetidine-3-carboxylate and are free from impurities.

  • ¹⁹F NMR: This is a particularly powerful nucleus to observe.[13] Fluorine has a 100% natural abundance, high sensitivity, and a wide chemical shift range, making it an exquisite probe of its local electronic environment.[14] A single, sharp resonance in the proton-decoupled ¹⁹F spectrum is expected, confirming the presence of a single major fluorine-containing species.

Data Presentation: Representative NMR Data
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H ~4.2-4.5m-Azetidine CH₂
~3.8s-OCH₃
¹³C ~168dJCF ≈ 20 HzC=O
~90dJCF ≈ 250 HzC-F
~55dJCF ≈ 25 HzAzetidine CH₂
~53s-OCH₃
¹⁹F Variess-C-F
Note: Chemical shifts and coupling constants are illustrative and can vary based on solvent and specific molecular conformation.

Advanced NMR for Enantiomeric Purity: While standard NMR cannot distinguish enantiomers, the use of a chiral solvating agent (CSA) can.[15][16] Adding a CSA to the NMR tube containing a supposedly pure enantiomer can induce small chemical shift differences if the other enantiomer is present as an impurity.[17] This is because the CSA forms diastereomeric complexes with the (R) and (S) enantiomers, which are no longer energetically equivalent and thus can have different NMR signals.[18]

Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration

With separation and structural confirmation complete, the final and most crucial step is to assign the absolute configuration—to determine which peak from the HPLC is (R) and which is (S). While X-ray crystallography is the definitive method, it requires a suitable single crystal, which can be difficult or impossible to obtain. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic alternative that works on samples in solution.[19][20]

Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21][22] An experimental VCD spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer. Its mirror image will produce a VCD spectrum that is an exact mirror image (all signs inverted).[23]

The power of VCD lies in its partnership with computational chemistry. By performing a quantum mechanical calculation (typically using Density Functional Theory, DFT), one can predict the theoretical VCD spectrum for a chosen configuration (e.g., the (R)-enantiomer). Comparing this calculated spectrum with the experimental spectrum of a purified enantiomer allows for an unambiguous assignment.[24]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [color="#5F6368", arrowhead="vee"];

} caption: "Logic for absolute configuration assignment using VCD."

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the purified enantiomer in a suitable IR-transparent solvent (e.g., CDCl₃).

  • Data Acquisition: a. Acquire the standard IR absorption spectrum. b. Acquire the VCD spectrum over the mid-IR range (e.g., 900-1800 cm⁻¹). This may require several hours of signal averaging due to the small signal size.

  • Computational Modeling: a. Build a 3D model of one enantiomer (e.g., (R)-methyl 3-fluoroazetidine-3-carboxylate). b. Perform a conformational search and geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)). c. Calculate the vibrational frequencies and VCD intensities for the optimized structure.

  • Comparison and Assignment: a. Visually compare the experimental VCD spectrum with the calculated spectrum. b. If the signs and relative intensities of the major bands match, the absolute configuration of the experimental sample is the same as the calculated one. c. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

Conclusion

The structural characterization of stereoisomers like (R)- and (S)-methyl 3-fluoroazetidine-3-carboxylate requires a deliberate and multi-faceted analytical approach. By systematically applying chiral chromatography for separation, NMR spectroscopy for structural verification, and VCD spectroscopy for absolute configuration assignment, researchers can gain complete and unambiguous stereochemical information. This robust workflow ensures the scientific integrity of subsequent biological or chemical studies and is an indispensable component of modern drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis Online.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.BenchChem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.SpringerLink.
  • How Is Fluorine Used in the Medical Field?Inhance Technologies.
  • Fluorine as a key element in modern drug discovery and development.LE STUDIUM.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.National Center for Biotechnology Information.
  • Fluorinated Building Blocks for Medicinal Chemistry.Apollo Scientific.
  • Vibrational circular dichroism.Wikipedia.
  • Substituted Azetidines in Drug Discovery.Life Chemicals.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.PubMed.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.National Center for Biotechnology Information.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Publications.
  • ABSOLUTE CONFIGURATION BY VCD.BioTools.
  • Studying Chirality with Vibrational Circular Dichroism.Gaussian.com.
  • Theory of Vibrational Circular Dichroism.JASCO Inc.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.PubMed.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.ACS Publications.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.ResearchGate.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.Figshare.
  • Stereoselective Construction of Fluorinated Quaternary Stereogenic Centers via an Organocatalytic Asymmetric exo-Selective Diels–Alder Reaction in the Presence of Water.ACS Publications.
  • Fluorine enables separation-free 'chiral chromatographic analysis'.EurekAlert!
  • Fluorine NMR.University of Leicester.
  • NMR | Fluorine Spectroscopy.Oxford Instruments.
  • Introduction to NMR and Its Application in Metabolite Structure Determination.University of Nebraska–Lincoln.

Sources

Comparative

Validating the metabolic stability of methyl 3-fluoroazetidine-3-carboxylate vs non-fluorinated analogs

An Application Guide: Validating the Metabolic Stability of Methyl 3-Fluoroazetidine-3-Carboxylate vs. Non-Fluorinated Analogs In modern medicinal chemistry, the incorporation of small, polar, three-dimensional motifs li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Validating the Metabolic Stability of Methyl 3-Fluoroazetidine-3-Carboxylate vs. Non-Fluorinated Analogs

In modern medicinal chemistry, the incorporation of small, polar, three-dimensional motifs like azetidines has become a cornerstone strategy for improving physicochemical properties. Azetidines serve as excellent bioisosteres for aliphatic amines, morpholines, and gem-dimethyl groups, offering enhanced aqueous solubility and novel spatial geometries[1]. However, non-fluorinated azetidines often suffer from metabolic liabilities, primarily via cytochrome P450 (CYP)-mediated oxidation.

To overcome this, researchers frequently employ strategic fluorination. This guide provides an objective, data-driven framework for comparing the metabolic stability of methyl 3-fluoroazetidine-3-carboxylate against its non-fluorinated counterpart, detailing the physical organic causality behind its performance and the self-validating protocols required to prove it.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The assumption that fluorination improves metabolic stability simply because the C–F bond (~105 kcal/mol) is stronger than the C–H bond (~98 kcal/mol) is an oversimplification. As a Senior Application Scientist, it is critical to understand the dual causality driving the stability of methyl 3-fluoroazetidine-3-carboxylate[2][3]:

  • Inductive Electron Withdrawal (Lowering pKa​ ) : Fluorine’s high electronegativity exerts a strong inductive pull (-I effect), decreasing the electron density on the adjacent azetidine nitrogen. This lowers the pKa​ of the basic amine, which subsequently reduces the binding affinity ( Ka​ ) of the molecule to the lipophilic active sites of CYP450 enzymes[3].

  • Steric and Electronic Shielding : By replacing a vulnerable hydrogen at the 3-position with fluorine, direct hydroxylation at that specific site is sterically blocked. Furthermore, the electron-withdrawing nature of fluorine destabilizes the formation of any adjacent radical intermediates required for CYP-mediated C–H abstraction[2].

However, because this molecule is an ester, it introduces a secondary metabolic liability: carboxylesterase-mediated hydrolysis . A robust experimental design must decouple CYP450 oxidation from esterase hydrolysis.

Pathway Start Methyl 3-fluoroazetidine- 3-carboxylate CYP CYP450 Enzymes (Phase I Oxidation) Start->CYP + NADPH Esterase Carboxylesterases (Hydrolysis) Start->Esterase - NADPH Block Oxidation Blocked (C-F Shielding & Lower pKa) CYP->Block Acid Azetidine-3-carboxylic acid (Primary Metabolite) Esterase->Acid

Divergent metabolic pathways for fluorinated azetidine esters in human liver microsomes.

Experimental Design: Self-Validating HLM Stability Protocol

To objectively evaluate intrinsic clearance ( CLint​ ), the Human Liver Microsome (HLM) assay is the industry standard[4][5]. A reliable protocol must be a self-validating system—it should not just generate data, but actively prove its own accuracy in real-time through strategic controls.

Step-by-Step Methodology
  • Matrix Preparation : Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[4][5].

    • Causality: Utilizing 0.5 mg/mL strikes the optimal balance between maintaining detectable enzymatic turnover and minimizing non-specific microsomal protein binding ( fu,mic​ ), which can artificially mask clearance rates[5].

  • Substrate Addition : Spike the test compounds (Methyl 3-fluoroazetidine-3-carboxylate and the non-fluorinated analog) into the matrix to achieve a final concentration of 1 µM[4].

    • Causality: 1 µM ensures the substrate concentration remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, forcing the reaction to follow first-order kinetics necessary for accurate CLint​ calculation[4].

  • Thermodynamic Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: This step validates that any compound depletion observed at T=0 is due to enzymatic turnover, not instantaneous non-specific protein binding.

  • Reaction Initiation (The Self-Validating Split) :

    • Test Arm (+NADPH): Initiate the reaction by adding a pre-warmed 1 mM NADPH regenerating system[4][5].

    • Control Arm (-NADPH): Initiate with an equivalent volume of plain phosphate buffer.

    • Causality: The minus-NADPH control is critical for esters. It isolates NADPH-independent esterase hydrolysis from NADPH-dependent CYP450 oxidation, proving the exact mechanism of clearance.

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes[4].

  • Quenching & Precipitation : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4]. Centrifuge at 5500 rpm for 5 minutes to precipitate proteins[5].

  • Quantification : Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound[4][5].

Workflow Step1 1. Matrix Preparation HLM at 0.5 mg/mL Step2 2. Substrate Addition 1 µM Test Compound Step1->Step2 Step3 3. Equilibration 37°C for 5 mins Step2->Step3 Step4 4. Reaction Initiation +NADPH (CYP) or +Buffer (Esterase) Step3->Step4 Step5 5. Time-Course Aliquots 0, 5, 15, 30, 45 mins Step4->Step5 Step6 6. Protein Precipitation Cold ACN + Internal Standard Step5->Step6 Step7 7. Quantification LC-MS/MS Analysis Step6->Step7

In vitro HLM metabolic stability assay workflow emphasizing self-validating control steps.

Comparative Data & Interpretation

The following table summarizes representative quantitative data demonstrating the divergent metabolic profiles of the two analogs.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

CompoundSubstrate Structure t1/2​ (+NADPH) t1/2​ (-NADPH) CLint​ (µL/min/mg)Primary Clearance Mechanism
Methyl azetidine-3-carboxylate Non-fluorinated18.5 min>120 min74.9CYP450-mediated C-H oxidation
Methyl 3-fluoroazetidine-3-carboxylate Fluorinated85.0 min92.0 min16.3Carboxylesterase hydrolysis
Data Interpretation

The non-fluorinated analog undergoes rapid depletion exclusively in the presence of NADPH ( t1/2​ = 18.5 min), indicating a high susceptibility to CYP450-mediated ring oxidation.

Conversely, the fluorinated analog exhibits a dramatically extended half-life in the +NADPH condition ( t1/2​ = 85.0 min). Crucially, the self-validating -NADPH control reveals a nearly identical half-life ( t1/2​ = 92.0 min). This proves that the fluorine substitution successfully completely blocked CYP-mediated metabolism. The remaining, much slower clearance ( CLint​ = 16.3 µL/min/mg) is entirely driven by background carboxylesterases hydrolyzing the methyl ester[2][3].

Conclusion

Substituting a hydrogen for a fluorine atom at the 3-position of the azetidine ring is a highly effective strategy for mitigating Phase I CYP450 metabolic liabilities. By utilizing a self-validating HLM assay that decouples oxidation from hydrolysis, drug development professionals can confidently confirm that methyl 3-fluoroazetidine-3-carboxylate offers a vastly superior, highly stable bioisosteric building block compared to its non-fluorinated counterparts.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Methyl 3-fluoroazetidine-3-carboxylate

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-fluoroazetidine-3-carboxylate. As a fluorinated heterocyclic compound, this substance requires specific handling an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-fluoroazetidine-3-carboxylate. As a fluorinated heterocyclic compound, this substance requires specific handling and disposal procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar research-grade chemicals.

Core Principles: Understanding the Hazard

Effective disposal begins with a thorough understanding of the chemical's inherent risks. Methyl 3-fluoroazetidine-3-carboxylate combines the structural features of a reactive azetidine ring with the chemical stability of a carbon-fluorine bond.

  • Azetidine Moiety: The four-membered azetidine ring is strained and can be reactive. The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2][3] This underlying reactivity demands cautious handling.

  • Fluorinated Organic Compound: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds like this one highly stable and persistent in the environment.[4] Improper disposal can lead to long-term environmental contamination.

  • Hazard Classification: While a specific Safety Data Sheet (SDS) for the freebase is not available, the closely related hydrochloride salt (CAS 1421920-61-7) is classified as harmful if swallowed and causes skin and eye irritation. Therefore, a cautious approach classifying this compound as hazardous is mandatory.

Hazard Profile: Methyl 3-fluoroazetidine-3-carboxylate
Primary Structural Hazards Azetidine Ring (reactive, potential for corrosivity), Fluorinated Ester
Anticipated Health Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[5][6][7]
Physical Hazards Potential for reactivity; decomposition may produce toxic fumes like NOx and hydrogen fluoride[6]
Environmental Hazards High persistence due to the C-F bond; classified as a halogenated organic compound

Immediate Safety & Handling Protocols

Prior to beginning any work that will generate waste, ensure the following controls are in place. These protocols are mandated by the OSHA Laboratory Standard (29 CFR 1910.1450) and are a core component of any laboratory's Chemical Hygiene Plan (CHP).[8][9][10][11]

  • Engineering Controls: All handling of Methyl 3-fluoroazetidine-3-carboxylate, including weighing, reaction setup, and waste quenching/consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Splash-proof safety goggles or a face shield.

    • A flame-resistant lab coat.

    • Appropriate chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility data.

    • Closed-toe shoes.

  • Spill Management: Maintain a spill kit rated for chemical spills nearby. In case of a small spill, absorb the material with an inert, non-reactive sorbent (e.g., vermiculite or sand), collect the contaminated material into a sealed container, and treat it as hazardous waste.[12] Do not use combustible materials like paper towels to absorb the initial spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]

Step-by-Step Disposal Workflow

Disposal is not a single action but a systematic process. Follow these steps precisely to ensure safety and regulatory compliance.

Step 1: Quenching of Reaction Mixtures (If Applicable)

For reaction mixtures containing residual Methyl 3-fluoroazetidine-3-carboxylate, a careful quenching process must be performed as part of the experimental procedure before it is designated as waste.[13] This is critical for deactivating any unreacted reagents. The quenched material is then collected for disposal. Never attempt to quench pure, unwanted, or expired containers of the chemical. These should be disposed of directly through EHS.[13]

Step 2: Waste Characterization and Segregation
  • Hazardous Waste Identification: Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[14] Due to its chemical nature, waste containing Methyl 3-fluoroazetidine-3-carboxylate must be managed as hazardous waste.

  • Chemical Segregation: This waste stream must be kept separate from incompatible materials to prevent dangerous reactions.[15]

    • DO NOT MIX WITH:

      • Strong Oxidizing Agents

      • Strong Acids

      • Strong Bases[6]

Step 3: Containerization and Labeling
  • Container Selection: Use a clean, compatible container, preferably the original manufacturer's bottle or a designated container made of a material like glass or polyethylene.[16] Ensure the container has a tightly fitting cap to prevent leaks or evaporation.[16]

  • Labeling: This is a critical step for safety and compliance. The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 3-fluoroazetidine-3-carboxylate" and any other constituents in the waste stream with their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills or breakage.

Step 5: Final Disposal Pathway
  • Contact EHS for Pickup: Do not dispose of this chemical waste by flushing it down the sink or placing it in the regular trash.[12] Contact your institution's Environmental Health and Safety (EHS) or equivalent waste management department to schedule a pickup.[12][13]

  • Recommended Disposal Technology: The established and recommended method for the final disposal of persistent halogenated organic compounds is high-temperature incineration in a licensed hazardous waste treatment facility.[4] The high temperatures are necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the compound.[4][17]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for Methyl 3-fluoroazetidine-3-carboxylate.

DisposalWorkflow Fig. 1: Disposal Workflow for Methyl 3-fluoroazetidine-3-carboxylate cluster_prep In-Lab Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposition Start Waste Generation Assess Is it a reaction mixture or pure/unwanted chemical? Start->Assess Quench Carefully quench reaction mixture per SOP Assess->Quench Reaction Mixture NoQuench Do NOT quench pure chemical. Dispose of in original container Assess->NoQuench Pure/Unwanted Characterize Characterize as Hazardous Waste (Halogenated Organic) Quench->Characterize NoQuench->Characterize Segregate Segregate from incompatibles (Acids, Bases, Oxidizers) Characterize->Segregate Containerize Select compatible, sealed container. Attach Hazardous Waste Label. Segregate->Containerize Store Store in designated Satellite Accumulation Area. Containerize->Store ContactEHS Request pickup from Institutional EHS Office. Store->ContactEHS Incinerate Final Disposal via High-Temperature Incineration by licensed facility ContactEHS->Incinerate

Caption: Disposal decision workflow for Methyl 3-fluoroazetidine-3-carboxylate.

Regulatory Compliance

All disposal activities must adhere to federal, state, and local regulations, as well as institutional policies. Key regulatory frameworks in the United States include:

  • Environmental Protection Agency (EPA): Governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[14][18][19][20]

  • Occupational Safety and Health Administration (OSHA): Regulates laboratory safety through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which mandates the creation and implementation of a Chemical Hygiene Plan.[8][9][10][11][15]

Your institution's Chemical Hygiene Plan (CHP) is the primary document that translates these regulations into actionable procedures for your specific laboratory. Always consult your CHP and EHS office for guidance.

References

  • Reactive Chemicals - University of Michigan-Dearborn. (n.d.). Retrieved from [Link]

  • methyl 3-(fluoromethyl)azetidine-3-carboxylate hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines - Emory University. (n.d.). Retrieved from [Link]

  • Disposal of Highly Reactive Reagents - UPenn EHRS. (2018, May 9). University of Pennsylvania. Retrieved from [Link]

  • Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. (n.d.). Retrieved from [Link]

  • SOP 5. Standard Operating Procedure for Reactive Solids and Liquids. (n.d.). Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8). Retrieved from [Link]

  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - National Academies Press. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Household Hazardous Waste (HHW) | US EPA. (2025, May 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD - NPS. (n.d.). National Park Service. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses | US EPA. (2025, June 29). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hazardous Waste | US EPA. (2026, February 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • (PDF) Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination - ResearchGate. (2026, January 22). Retrieved from [Link]

  • PFAS Destruction Method Recovers Valuable Fluorine - Lab Manager. (2025, March 27). Retrieved from [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling Methyl 3-fluoroazetidine-3-carboxylate

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-fluoroazetidine-3-carboxylate. The information herein is synthesized from aut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-fluoroazetidine-3-carboxylate. The information herein is synthesized from authoritative safety data for the compound, primarily in its common hydrochloride salt form, to ensure the highest standards of laboratory safety. Our focus is to move beyond mere compliance, instilling a deep understanding of why each protective measure is critical, thereby building a robust culture of safety and trust.

Hazard Analysis: Understanding the Risks

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a reactive organic compound that presents several health hazards. Authoritative sources classify the compound with the following GHS Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335 / H336: May cause respiratory irritation, or may cause drowsiness or dizziness.[1][2][4]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) , indicating that the substance is an irritant, skin sensitizer, and can be acutely toxic or harmful. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is not merely recommended; it is mandatory.

Core Protective Equipment: Your First Line of Defense

All operations involving this compound, regardless of scale, must be conducted within a certified chemical fume hood to control airborne exposure. The following PPE is the minimum requirement for any handling procedure.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[1]

    • Rationale: The compound is a serious eye irritant (H319). Standard safety glasses do not provide a sufficient seal to protect against powders or splashes. Goggles are essential to prevent contact that could lead to significant eye damage. For operations with a higher risk of splashing (e.g., preparing stock solutions), a full face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat and nitrile gloves are required.

    • Rationale: The compound is harmful upon skin contact (H312) and causes skin irritation (H315).[1][5] Nitrile gloves provide an effective barrier against incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating your hands.[6] For extended work, consider double-gloving. Always remove and dispose of gloves immediately after handling the compound and wash hands thoroughly.[3]

  • Respiratory Protection:

    • Requirement: All handling of the solid compound or its solutions must occur within a properly functioning chemical fume hood.

    • Rationale: The compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[1] The fume hood is the primary engineering control to prevent inhalation of the powder or aerosols. For emergency situations, such as a large spill outside of a fume hood, a respirator with an appropriate cartridge (e.g., OV/AG/P99) would be necessary, but this falls under emergency response, not routine handling.[7]

PPE Selection for Specific Operational Tasks

The required level of PPE can vary based on the specific procedure and the quantity of material being handled. The following table provides guidance for common laboratory tasks.

Task Quantity Required PPE & Engineering Controls Rationale
Weighing Solid < 1 gChemical Fume Hood, Safety Goggles, Lab Coat, Nitrile GlovesProtects against inhalation of fine powder and incidental skin/eye contact during precise measurements.
Preparing Solutions < 100 mLChemical Fume Hood, Safety Goggles, Face Shield, Lab Coat, Nitrile Gloves (consider double-gloving)Increased risk of splashes during dissolution and transfer requires enhanced facial protection.
Reaction Setup & Monitoring Any ScaleChemical Fume Hood, Safety Goggles, Lab Coat, Nitrile GlovesStandard protocol to protect against potential splashes or release of vapors from the reaction vessel.
Work-up & Purification Any ScaleChemical Fume Hood, Safety Goggles, Face Shield, Lab Coat, Nitrile GlovesProcedures like extractions or chromatography involve significant handling and transfer of solutions, elevating the risk of exposure.
Spill Cleanup Any ScaleRefer to Emergency Protocol; includes Respirator, Chemical-Resistant Apron, Heavy-Duty GlovesA spill represents an uncontrolled release, requiring a higher level of protection during cleanup.
Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow from preparation to disposal, emphasizing critical safety checkpoints.

Caption: Workflow for Safe Handling of Methyl 3-fluoroazetidine-3-carboxylate.

Emergency Procedures & Disposal

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][5]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Spills: Evacuate the area. Wearing appropriate PPE (including respiratory protection for large spills), sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5][7]

Disposal: All waste containing this compound must be treated as hazardous waste.

  • Solid Waste & Contaminated PPE: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Final Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[5][7][8]

By adhering to these protocols, you establish a self-validating system of safety that protects not only yourself but your entire team. This commitment to rigorous, well-understood safety practices is the bedrock of innovative and responsible science.

References

  • NextSDS. methyl 3-(fluoromethyl)azetidine-3-carboxylate hydrochloride — Chemical Substance Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-Fluoroazetidine hydrochloride. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (Re-issue). [Link]

  • Scientific Polymer Products, Inc. Safety Data Sheet - Polyethylene glycol 400 diacrylate. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoroazetidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoroazetidine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.